11-Fluorobicyclo[4.4.1]undecane-1,6-diol
Description
11-Fluorobicyclo[4.4.1]undecane-1,6-diol is a bicyclic organic compound featuring a fluorinated bridgehead (position 11) and vicinal diol groups at positions 1 and 6. Its unique structure combines conformational rigidity from the bicyclo[4.4.1] framework with the electronic effects of fluorine substitution.
Properties
CAS No. |
62911-57-3 |
|---|---|
Molecular Formula |
C11H19FO2 |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
11-fluorobicyclo[4.4.1]undecane-1,6-diol |
InChI |
InChI=1S/C11H19FO2/c12-9-10(13)5-1-2-6-11(9,14)8-4-3-7-10/h9,13-14H,1-8H2 |
InChI Key |
PUFQXSMIZPUYDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCC(C1)(C2F)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluorobicyclo[4.4.1]undecane-1,6-diol typically involves the formation of the bicyclic structure followed by the introduction of the fluorine atom and hydroxyl groups. One common method involves the reaction of a suitable bicyclic precursor with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
11-Fluorobicyclo[4.4.1]undecane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
11-Fluorobicyclo[4.4.1]undecane-1,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 11-Fluorobicyclo[4.4.1]undecane-1,6-diol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs: Bicyclic Diols
describes chiral bicyclic ligands such as (1R,3R,5R,8S)-11,11-dimethyl-4-oxa-5-[6-(R)-1-hydroxypropyl]pyridinyl-6-thiatricyclo[6.2.1.0³,⁸]undecane. While these compounds share a bicyclic backbone, they differ in functional groups (e.g., pyridinyl, thia bridges) and substituents (hydroxypropyl vs. fluorine). Key distinctions include:
- Electronic Effects : Fluorine’s electronegativity in the target compound may enhance hydrogen-bonding capacity of the diol groups compared to sulfur or oxygen bridges in analogs .
- Applications : The pyridinyl-thia compounds in are chiral ligands for catalysis, whereas 11-fluorobicyclo derivatives could exhibit unique stereoelectronic properties for pharmaceutical or material science applications.
Linear Diols: Hexane-1,6-diol
Hexane-1,6-diol () is a linear aliphatic diol (C₆H₁₄O₂) with industrial uses in polymer synthesis. Key comparisons:
The bicyclic framework of the target compound introduces steric constraints and rigidity, which could enhance binding specificity in biological systems compared to flexible hexane-1,6-diol .
Fluorinated Compounds
and list perfluorinated undecane derivatives (e.g., heptadecafluoro-11-iodo-undecane). While these are fully fluorinated, they highlight fluorine’s impact:
- Lipophilicity: A single fluorine in the target compound may moderately increase lipophilicity compared to non-fluorinated analogs, though less than perfluorinated chains.
Research Implications and Gaps
- Synthetic Challenges : Introducing fluorine into a bicyclic system requires precise methods (e.g., electrophilic fluorination), unlike the straightforward synthesis of hexane-1,6-diol.
- Biological Activity : Fluorine’s electron-withdrawing effect may modulate the acidity of the diol’s -OH groups, affecting interactions with enzymes or receptors.
- Environmental Impact: Unlike hexane-1,6-diol (non-hazardous, ), fluorinated bicyclic compounds may require rigorous ecotoxicological assessment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
